Cis-3-Penten-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

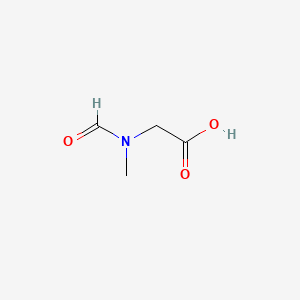

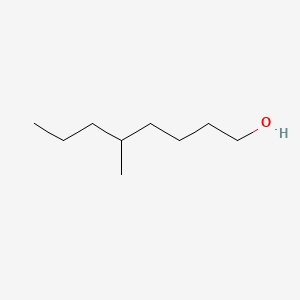

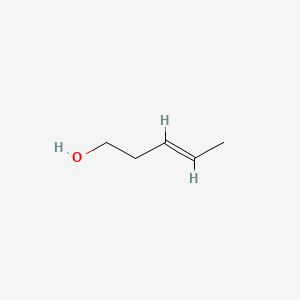

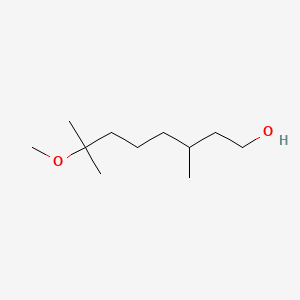

3-Penten-1-ol, (3E)-, also known as trans-3-Pentenol-1 or (E)-pent-3-en-1-ol, is an organic compound . It has a molecular formula of C5H10O . The compound is a colorless liquid with a special fruity taste .

Molecular Structure Analysis

The molecular structure of 3-Penten-1-ol, (3E)- can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

3-Penten-1-ol, (3E)- has a molecular weight of 86.1323 . More detailed physical and chemical properties such as boiling temperature, critical temperature, critical pressure, and density can be found in the NIST/TRC Web Thermo Tables (WTT) .Aplicaciones Científicas De Investigación

Selection Procedure in Genetic Studies

3-Penten-1-ol, under its alternative name 1-pentene-3-ol, has been utilized in genetic research, particularly for the selection of alcohol dehydrogenase negative mutants in Drosophila. This method employs the vapor of this unsaturated alcohol to differentiate between mutant flies with little or no alcohol dehydrogenase activity and wild-type flies, as the latter die after short exposure to the alcohol vapor (Sofer & Hatkoff, 1972).

Computational Quantum Calculations

In a computational study, Density Functional Theory (DFT) was used to explore the ground electronic state of 1-penten-3-ol and its conformers, as well as the radicals formed from this compound. This study provided insights into the reaction paths and energetic profiles of reactions involving 1-penten-3-ol, contributing to a better understanding of its chemical behavior (González & Garrido Arrate, 2020).

Atmospheric Chemistry and Environmental Impact

The environmental impact of 1-penten-3-ol, particularly its photooxidation initiated by OH radicals and sunlight, has been evaluated. This research is significant in understanding the removal processes of stressed-induced compounds in the environment, particularly their interactions with hydroxyl radicals and their photolysis in the atmosphere (Jiménez et al., 2009).

Ozonolysis in Atmospheric Simulation Chambers

Further research on the atmospheric relevance of 1-penten-3-ol involved its ozonolysis in atmospheric simulation chambers. This study provided valuable data on the reaction kinetics and products, contributing to a deeper understanding of atmospheric chemistry and the formation of secondary organic aerosol from biogenic unsaturated compounds like 1-penten-3-ol (O Dwyer et al., 2010).

Safety and Hazards

3-Penten-1-ol, (3E)- is classified as a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and other ignition sources . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

Mecanismo De Acción

Biochemical Pathways

One study suggests that certain pentenols, including 3-penten-1-ol, may be involved in plant responses to volatile treatments .

Action Environment

The action, efficacy, and stability of 3-Penten-1-ol, (3E)- can be influenced by various environmental factors These may include temperature, pH, and the presence of other molecules

Análisis Bioquímico

Biochemical Properties

It is known to be involved in the synthesis of pentyl leaf volatiles (PLVs), which are a group of volatile compounds that share structural similarity with green leaf volatiles (GLVs) . The enzymes, proteins, and other biomolecules that 3-Penten-1-ol, (3E)- interacts with are yet to be identified.

Cellular Effects

It is speculated that as a volatile compound, it may influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

The metabolic pathways involving 3-Penten-1-ol, (3E)- are not well characterized. It is known to be involved in the synthesis of PLVs

Propiedades

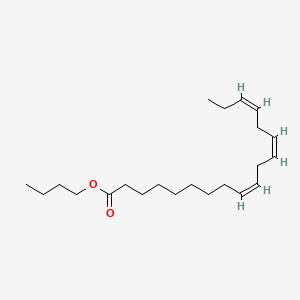

| { "Design of the Synthesis Pathway": "The synthesis of 3-Penten-1-ol, (3E)- can be achieved through a Grignard reaction followed by a reduction reaction.", "Starting Materials": [ "1-Bromo-3-pentene", "Magnesium", "Diethyl ether", "Water", "Sodium borohydride", "Acetic acid" ], "Reaction": [ "Step 1: Preparation of Grignard reagent by reacting 1-Bromo-3-pentene with magnesium in diethyl ether solvent.", "Step 2: Addition of the Grignard reagent to water to form 3-Penten-1-ol.", "Step 3: Reduction of 3-Penten-1-ol using sodium borohydride in the presence of acetic acid as a catalyst to obtain (3E)-3-Penten-1-ol." ] } | |

Número CAS |

39161-19-8 |

Fórmula molecular |

C5H10O |

Peso molecular |

86.13 g/mol |

Nombre IUPAC |

pent-3-en-1-ol |

InChI |

InChI=1S/C5H10O/c1-2-3-4-5-6/h2-3,6H,4-5H2,1H3 |

Clave InChI |

FSUXYWPILZJGCC-UHFFFAOYSA-N |

SMILES |

CC=CCCO |

SMILES canónico |

CC=CCCO |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Carboxymethyl)-2,5-dimethoxyphenyl]acetic acid](/img/structure/B3052099.png)